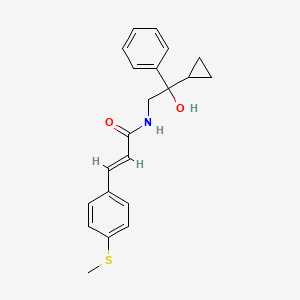
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-(methylthio)phenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C21H23NO2S and its molecular weight is 353.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-(methylthio)phenyl)acrylamide , with a CAS number of 2035021-98-6 , has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H23NO2S
- Molecular Weight : 353.5 g/mol
- IUPAC Name : (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide
This compound features a cyclopropyl group, a hydroxyl group, and a methylthio group, which may contribute to its unique biological activities.
Antioxidant Properties
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant activity. For instance, the presence of the hydroxyl group is often associated with enhanced radical scavenging capabilities. The antioxidant potential can be evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Antimicrobial Activity
Research has shown that derivatives of acrylamide compounds possess antimicrobial properties. For example, studies on related compounds have demonstrated efficacy against various bacterial strains and fungi. The mechanism typically involves disrupting microbial cell walls or inhibiting vital metabolic pathways.
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase).
Case Studies
- Study on Antioxidant Activity :
- Antimicrobial Evaluation :
- Anti-inflammatory Research :
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them.
- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in inflammation or microbial metabolism.
- Receptor Modulation : Similar compounds have been shown to interact with various receptors, influencing signaling pathways related to pain and inflammation.
属性
IUPAC Name |
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2S/c1-25-19-12-7-16(8-13-19)9-14-20(23)22-15-21(24,18-10-11-18)17-5-3-2-4-6-17/h2-9,12-14,18,24H,10-11,15H2,1H3,(H,22,23)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNPZFGVQQGHSN-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














